molecular formula C10H16F2N4O B11744688 3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11744688
M. Wt: 246.26 g/mol
InChI Key: TVWCVDSNPZBLSX-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino, butyl, and difluoroethyl groups.

Preparation Methods

The synthesis of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the amino, butyl, and difluoroethyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Scientific Research Applications

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H16F2N4O

Molecular Weight

246.26 g/mol

IUPAC Name

3-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)7-5-16(6-8(11)12)15-9(7)13/h5,8H,2-4,6H2,1H3,(H2,13,15)(H,14,17)

InChI Key

TVWCVDSNPZBLSX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

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